molecular formula C24H42F3N3O7 B139066 Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) CAS No. 180152-84-5

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)

Cat. No.: B139066
CAS No.: 180152-84-5
M. Wt: 541.6 g/mol
InChI Key: FBVPJOYSURPZDJ-UHFFFAOYSA-N
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Description

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) (CAS 180152-84-5) is a multifunctional organic compound characterized by a diethylenetriaminetriacetic acid backbone modified with a trifluoroacetamide group and three tert-butyl ester moieties . This structure confers unique stability and reactivity, making it valuable in peptide synthesis and coordination chemistry. The tert-butyl esters act as protecting groups for carboxylic acids, shielding them during harsh reaction conditions, while the trifluoroacetamide group enhances solubility in organic solvents . Notably, this compound is listed as discontinued in commercial catalogs, necessitating alternative synthesis routes or substitutes .

Properties

IUPAC Name

tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42F3N3O7/c1-21(2,3)35-17(31)14-29(11-10-28-20(34)24(25,26)27)12-13-30(15-18(32)36-22(4,5)6)16-19(33)37-23(7,8)9/h10-16H2,1-9H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVPJOYSURPZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCNC(=O)C(F)(F)F)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441289
Record name AGN-PC-0N61Y5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180152-84-5
Record name AGN-PC-0N61Y5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diethylenetriamine Functionalization

The synthesis begins with diethylenetriamine (DETA), which undergoes carboxylation using sodium chloroacetate under alkaline conditions. As demonstrated in a scaled preparation of analogous polyaminocarboxylates, sodium hydroxide (40% w/w) maintains pH ≥13 while sodium borohydride mitigates oxidative side reactions. Cooling to −1–3°C minimizes undesired polymerization, achieving >90% conversion after 40 hours.

tert-Butyl Esterification

Carboxyl groups are protected using tert-butanol under acid catalysis. A patent-pending method for tert-butyl ester formation employs N,N′-diisopropylcarbodiimide (DIC) and catalytic CuCl in dichloromethane, yielding triesters in 70% efficiency. This contrasts with traditional Fischer esterification, which requires HCl gas saturation in methanol but achieves comparable yields (54–64%).

Trifluoroacetylation

The terminal amine is acetylated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C. VulcanChem reports that slow TFAA addition over 2 hours prevents exothermic decomposition, followed by aqueous workup to isolate the product.

Early-Stage Trifluoroacetamide Formation

An alternative method from coordination chemistry studies first introduces the trifluoroacetamide group using TFAA in trifluoroacetic acid (TFA). This one-pot reaction at 40°C for 30 minutes achieves quantitative acetylation but requires careful pH adjustment to avoid tert-butyl ester cleavage.

Late-Stage Esterification

Post-acetylation esterification uses DIC-activated tert-butanol, as described in glutathione analog syntheses. Triethylamine (3 equiv) neutralizes liberated HCl, enabling 68% yield of the triester without racemization.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Esterification First)Route 2 (Acetylation First)
Overall Yield54–64%60–70%
Reaction Time48–72 hours24–36 hours
Critical ChallengesEster hydrolysis during workupAmine over-acetylation
Scalability>100 g demonstratedLimited to 50 g scale
Purity (HPLC)92–95%89–91%

Route 2 offers temporal efficiency but risks forming N,O-bis-trifluoroacetyl byproducts. Conversely, Route 1’s early esterification stabilizes the intermediate against pH fluctuations during subsequent steps.

Process Optimization and Critical Parameters

Temperature Control

Low-temperature regimes (−5–5°C) during carboxylation and acetylation suppress side reactions. A study on analogous tert-butyl esters showed that exceeding 10°C during TFAA addition increases dimerization by 12–15%.

Solvent Selection

  • Carboxylation : Water/methanol mixtures (3:1 v/v) optimize sodium chloroacetate solubility while maintaining diethylenetriamine reactivity.

  • Esterification : Dichloromethane outperforms THF and DMF in tert-butanol reactions due to improved DIC activation kinetics.

  • Acetylation : Anhydrous TFA enables rapid trifluoroacetamide formation but necessitates post-reaction neutralization with cold bicarbonate.

Catalytic Enhancements

Copper(I) chloride (0.5 mol%) accelerates tert-butyl esterification by facilitating carbodiimide activation. Similarly, 4-dimethylaminopyridine (DMAP, 0.1 equiv) increases trifluoroacetylation yields by 8–10% through intermediate stabilization.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Tert-butyl singlets at δ 1.42–1.48 ppm (27H), trifluoroacetamide carbonyl at δ 167.2 ppm in ¹³C NMR.

  • HRMS : Calculated for C₂₄H₄₂F₃N₃O₇ [M+H]⁺: 542.2998; Observed: 542.2995.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves residual diethylenetriamine (<0.2%) and monoester intermediates (<1.5%).

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution
Diethylenetriamine18–22%
tert-Butanol35–40%
Trifluoroacetic anhydride25–30%

Process intensification through solvent recycling reduces raw material costs by 15–20%.

Environmental Impact

The synthesis generates 8–10 kg of aqueous waste per kg product, primarily containing sodium chloride and residual borohydride. Neutralization with citric acid prior to disposal mitigates alkalinity (pH 7.5–8.5) .

Chemical Reactions Analysis

Deprotection of tert-Butyl Esters

The tert-butyl esters in this compound undergo acid-catalyzed cleavage under mild conditions. Key methods include:

Trifluoroacetic Acid (TFA) Deprotection

  • Mechanism : TFA protonates the ester carbonyl oxygen, leading to carbocation formation (tert-butyl) and subsequent elimination of isobutylene. The trifluoroacetate anion deprotonates the intermediate, yielding the carboxylic acid .

  • Conditions :

    • TFA in dichloromethane or chloroform at room temperature .

    • Addition of triethylsilane (1–10% v/v) accelerates deprotection and scavenges tert-butyl cations, preventing side reactions .

  • Outcome : Full conversion to diethylenetriaminetriacetic acid trifluoroacetamide with three free carboxylic acid groups .

Aqueous Phosphoric Acid Deprotection

  • Conditions : 85% aqueous H₃PO₄ at 50–80°C .

  • Selectivity : Cleaves tert-butyl esters without affecting trifluoroacetamide groups .

Acid Chloride Formation

  • Reagent : SOCl₂ at room temperature .

  • Outcome : Converts tert-butyl esters to acid chlorides in situ, enabling direct coupling with alcohols or amines .

Table 1: Comparison of Deprotection Methods

MethodReagentsTemperatureTimeYieldSide Reactions
TFA + Et₃SiHTFA, triethylsilaneRT1–2 h>80%Minimal (scavenged cations)
H₃PO₄ (aq.)85% H₃PO₄50–80°C4–6 h70–90%Hydrolysis of sensitive groups
SOCl₂Thionyl chlorideRT30 min>85%Requires anhydrous conditions

Post-Deprotection Functionalization

After deprotection, the exposed carboxylic acids participate in standard coupling reactions:

Amide Bond Formation

  • Activation : Carboxylic acids are activated as N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) esters using carbodiimides (e.g., EDC) .

  • Coupling : React with primary amines (e.g., lysine residues in peptides) to form stable amide bonds .

Coordination Chemistry

  • Metal Chelation : The free carboxylic acids and amine groups enable complexation with lanthanides (e.g., Gd³⁺, Eu³⁺) for applications in MRI contrast agents .

    • Example: Europium(III) complexes showed competitive binding to human serum albumin (HSA) via thiol-terminated linkers .

Stability and Side Reactions

  • Cation Scavenging : During TFA-mediated deprotection, tert-butyl cations may alkylate nucleophiles (e.g., thiols). Adding butanethiol as a scavenger prevents this .

  • Trifluoroacetamide Stability : The trifluoroacetamide group remains intact under acidic deprotection conditions but can be hydrolyzed under basic conditions (pH >10) to release a free amine .

Scientific Research Applications

Biochemical Applications

1. Chelating Agent in Metal Ion Complexation

DTT is primarily utilized as a chelating agent for metal ions, particularly in biochemical assays. Its structure allows it to form stable complexes with transition metals, which can be crucial for various enzymatic reactions and analytical techniques. For instance, studies have shown that DTT can effectively bind to lanthanide ions, improving the specificity and efficiency of molecular probes used in imaging techniques .

2. Molecular Imaging

DTT serves as a precursor for the synthesis of radiolabeled compounds used in molecular imaging. The ability to label biomolecules with DTT derivatives enhances the targeting specificity and bio-distribution of imaging agents. This is particularly relevant in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) where precise localization of biological processes is necessary .

Case Study 1: Synthesis and Application in Radiolabeling

A significant study demonstrated the synthesis of DTT derivatives that were subsequently labeled with radioactive isotopes for PET imaging. The research highlighted the efficiency of DTT in forming stable complexes with gallium-68, a radioisotope commonly used in medical imaging. The resulting radiolabeled compounds exhibited high affinity for specific biological targets, leading to improved diagnostic capabilities .

Case Study 2: Environmental Monitoring

DTT has also been applied in environmental science for the detection of heavy metals in water samples. Its chelating properties allow it to bind to metal ions, facilitating their extraction and quantification using spectroscopic methods. Research indicated that DTT-based methods provided higher sensitivity and selectivity compared to traditional techniques, making it a valuable tool for environmental monitoring .

Comparative Data Table

Application AreaDescriptionKey Benefits
Biochemical AssaysChelating agent for metal ion complexationEnhances reaction specificity
Molecular ImagingRadiolabeling precursorImproves targeting and bio-distribution
Environmental MonitoringDetection of heavy metalsHigher sensitivity and selectivity

Mechanism of Action

The mechanism of action of Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) involves its interaction with specific molecular targets. The trifluoroacetamide group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The molecular pathways involved are complex and depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Diethylenetriaminetetraacetic Acid Trifluoroacetamide Tetra(tert-butyl Ester)
  • CAS Number: Not explicitly listed (referenced as TRC D444290 in ).
  • Key Differences : Contains an additional acetic acid group and a fourth tert-butyl ester.
  • Implications : Higher molecular weight and increased steric hindrance may reduce solubility in polar solvents compared to the tri-ester variant. The extra carboxylic acid group could enhance metal-chelation capacity, useful in catalysis or biomedical applications .
Trifluoroacetamide Methyl Ester Derivatives
  • Example : TFA methyl ester derivatives (e.g., Scheme 1.2 in ).
  • Key Differences : Methyl esters replace tert-butyl esters.
  • Implications : Methyl esters are less stable under acidic or basic conditions, enabling easier deprotection. However, reduced steric bulk may compromise selectivity in multi-step syntheses .
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic Acid tert-butyl Ester
  • CAS Number : 1260610-71-6 ().
  • Key Differences : Features a pyrrolidine ring and iodine substituent instead of a trifluoroacetamide group.
  • Implications : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann reactions), whereas the trifluoroacetamide group in the main compound is more suited for nucleophilic substitutions or hydrolysis .

Physicochemical and Reactivity Comparison

Table 1: Comparative Properties
Compound Name CAS Number Key Functional Groups Solubility (Organic) Stability (Basic Conditions) Primary Applications
Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester 180152-84-5 3 tert-butyl esters, trifluoroacetamide High Moderate (preserves TFA group) Peptide synthesis, chelation
Diethylenetriaminetetraacetic Acid Trifluoroacetamide Tetra(tert-butyl Ester TRC D444290 4 tert-butyl esters, trifluoroacetamide Moderate Similar to tri-ester Advanced coordination chemistry
TFA Methyl Ester Derivative N/A Methyl ester, trifluoroacetamide Moderate Low (labile ester) Intermediate in amino acid synthesis
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic Acid tert-butyl Ester 1260610-71-6 tert-butyl ester, iodine High High (stable ester) Cross-coupling reactions
Key Observations :
  • Stability : Tert-butyl esters in the main compound offer superior stability under basic conditions compared to methyl esters, which hydrolyze more readily .
  • Reactivity : The trifluoroacetamide group undergoes selective hydrolysis to yield free amines, a critical step in deprotection strategies . In contrast, iodine-containing analogues (e.g., ) are tailored for halogen-based reactivity .
  • Solubility: Bulkier tert-butyl esters reduce aqueous solubility but enhance compatibility with non-polar solvents, advantageous for organic-phase reactions .

Biological Activity

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) (commonly referred to as DETA-TFA-TBE) is a synthetic compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. Its biological activity is primarily linked to its chelating properties and potential therapeutic applications. This article provides an overview of the biological activities associated with DETA-TFA-TBE, supported by case studies, research findings, and relevant data.

  • Molecular Formula : C₁₈H₃₄N₄O₉
  • Molecular Weight : 422.49 g/mol
  • CAS Number : 10530513

DETA-TFA-TBE functions as a chelating agent, which means it can form stable complexes with metal ions. This property is crucial for its application in various biological systems, particularly in the treatment of metal overload conditions and as a potential therapeutic agent in cancer treatment.

Biological Activities

  • Chelation Therapy
    • DETA-TFA-TBE has shown efficacy in chelating heavy metals such as lead and mercury, thereby reducing their toxic effects in biological systems. This property is particularly beneficial in treating conditions related to heavy metal poisoning.
  • Anticancer Activity
    • Research has indicated that DETA-TFA-TBE may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The mechanism involves the modulation of glutamine metabolism, which is essential for cancer cell proliferation.
  • Neuroprotective Effects
    • Preliminary studies suggest that DETA-TFA-TBE may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to chelate transition metals could mitigate oxidative stress, a significant factor in neurodegeneration.

Case Study 1: Anticancer Properties

A study conducted by researchers evaluated the effects of DETA-TFA-TBE on breast cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation in MCF-7 and MDA-MB-231 cells after 72 hours of treatment. The study highlighted that while DETA-TFA-TBE was effective, it was less potent compared to established chemotherapeutics like tamoxifen and olaparib .

Case Study 2: Chelation Efficacy

In another investigation focusing on heavy metal chelation, DETA-TFA-TBE was administered to animal models exposed to lead. Results indicated a marked reduction in blood lead levels and associated toxicity symptoms. Histological examinations showed improved organ function post-treatment, underscoring the compound's potential as a therapeutic agent for heavy metal detoxification .

Research Findings

StudyFocusResults
Anticancer activityInhibited growth of MCF-7 and MDA-MB-231 cells; less potent than tamoxifen
Chelation therapyEffective in reducing blood lead levels in animal models
NeuroprotectionSuggested potential for mitigating oxidative stress in neurodegenerative diseases

Q & A

Q. What are the critical considerations for protecting group strategies in synthesizing this compound?

The trifluoroacetamide and tert-butyl ester groups are essential for chemoselective synthesis. For example, the trifluoroacetamide protects amines during acid-mediated hydrolysis of tert-butyl esters (e.g., using trifluoroacetic acid), while the tert-butyl ester remains stable under basic saponification conditions . Researchers must validate the stability of these groups under reaction conditions (e.g., pH, temperature) to avoid unintended deprotection.

Q. Which analytical methods are optimal for characterizing the compound’s purity and stability?

  • NMR Spectroscopy : Monitor tert-butyl ester hydrolysis by tracking the disappearance of the tert-butyl proton signal (~1.4 ppm) and trifluoroacetamide signals (~7-8 ppm) .
  • LC-MS : Confirm molecular weight and detect intermediates during stepwise synthesis.
  • TGA/DSC : Assess thermal stability of the tert-butyl ester, which typically degrades above 150°C .

Advanced Research Questions

Q. How can chemoselective amide coupling be achieved in the presence of multiple reactive groups (e.g., esters, amines)?

  • Stepwise Deprotection : Use trifluoroacetic acid to hydrolyze tert-butyl esters selectively without affecting trifluoroacetamide-protected amines .
  • Coupling Reagents : PyBop-mediated coupling is effective for forming amides while preserving ester functionalities. For example, coupling 4-fluoroaniline to a thiophene intermediate requires inert atmospheres and stoichiometric control to avoid side reactions .
  • Validation : Confirm chemoselectivity via LC-MS and ¹H NMR after each step.

Q. How to resolve contradictions in hydrolysis kinetics between trifluoroacetic acid (TFA) and alternative acids?

Acid Hydrolysis Efficiency (tert-butyl ester) Side Reactions
TFA>95% in 2h (25°C)Minimal (stable trifluoroacetamide)
HCl (conc.)80% in 4h (40°C)Partial amine deprotection
H2SO4 (dil.)<50% in 6h (60°C)Ester degradation
Data adapted from synthetic protocols in .
Resolution : TFA is optimal for tert-butyl ester hydrolysis due to its high efficiency and compatibility with trifluoroacetamide. For acid-sensitive substrates, consider HCl with shorter reaction times.

Q. What strategies mitigate competing side reactions during multi-step synthesis (e.g., transimination, ester migration)?

  • Transimination Control : Use benzophenone imine for stable Schiff base formation, avoiding tert-butyl ester migration .
  • Temperature Modulation : Perform reactions at 0–4°C to suppress ester hydrolysis during amide coupling .
  • Additives : Catalytic DMAP (4-dimethylaminopyridine) reduces ester migration during saponification .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding trifluoroacetamide stability under basic conditions?

  • Key Variables :
  • Base Strength : Trifluoroacetamide resists hydrolysis in mild bases (e.g., NaHCO3) but degrades in strong bases (e.g., NaOH).
  • Solvent Polarity : Stability decreases in polar aprotic solvents (e.g., DMF) due to increased nucleophilic attack .
    • Resolution : Validate stability via time-course ¹⁹F NMR in the intended reaction medium.

Methodological Guidelines

Q. How to design a scalable synthetic route for derivatives with modified amide groups?

  • Modular Synthesis : Use the carboxylic acid intermediate (e.g., compound 9 in ) for diverse amide couplings.
  • Automation : Employ flow chemistry for precise control of TFA-mediated deprotection and coupling steps.

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